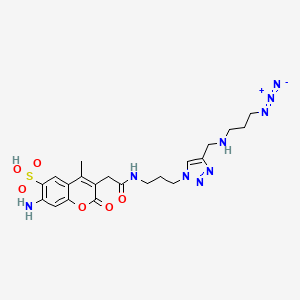![molecular formula C8H5F3N4S B13705700 2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B13705700.png)
2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a trifluoromethyl-pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-3-pyridyl hydrazine with carbon disulfide in the presence of a base, followed by oxidation to form the thiadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
Uniqueness
2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole is unique due to the presence of the trifluoromethyl-pyridyl group, which imparts distinct electronic and steric properties. This makes it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C8H5F3N4S |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
5-[5-(trifluoromethyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5F3N4S/c9-8(10,11)5-1-4(2-13-3-5)6-14-15-7(12)16-6/h1-3H,(H2,12,15) |
InChI Key |
AUKCZNYXGKPKOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
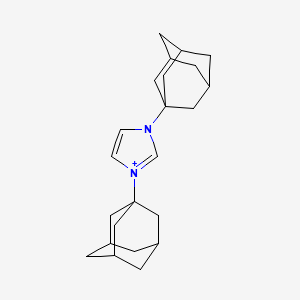

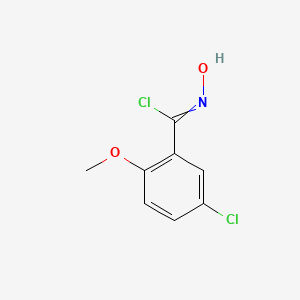

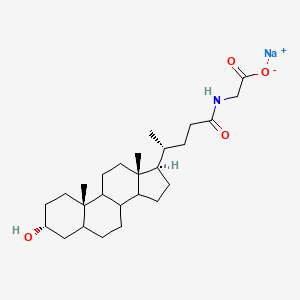
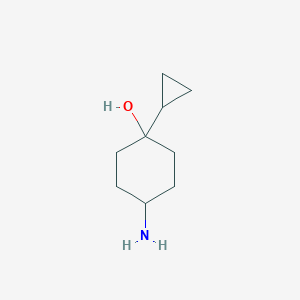
![1-[1-(4-Iodophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705670.png)
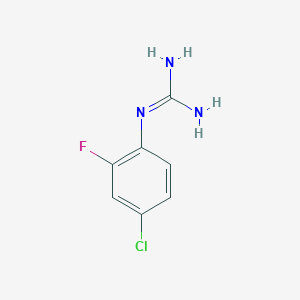
![S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate](/img/structure/B13705679.png)


